molecular formula C16H18FN3O B12267573 5-Fluoro-2-({1-[(pyridin-3-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine

5-Fluoro-2-({1-[(pyridin-3-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine

Cat. No.: B12267573
M. Wt: 287.33 g/mol
InChI Key: TWKHDIUWCHQLPR-UHFFFAOYSA-N
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Description

5-Fluoro-2-({1-[(pyridin-3-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a fluorine atom and a methoxy group linked to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-({1-[(pyridin-3-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine intermediate, which is then coupled with a pyridine derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-({1-[(pyridin-3-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-Fluoro-2-({1-[(pyridin-3-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-({1-[(pyridin-3-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler analog with a single fluorine substitution on the pyridine ring.

    3-Fluoropyridine: Another analog with the fluorine atom positioned differently on the pyridine ring.

    Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures but different substituents.

Uniqueness

5-Fluoro-2-({1-[(pyridin-3-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine is unique due to its specific combination of a fluorinated pyridine ring and a methoxy-linked pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18FN3O

Molecular Weight

287.33 g/mol

IUPAC Name

5-fluoro-2-[[1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]methoxy]pyridine

InChI

InChI=1S/C16H18FN3O/c17-15-3-4-16(19-9-15)21-12-14-5-7-20(11-14)10-13-2-1-6-18-8-13/h1-4,6,8-9,14H,5,7,10-12H2

InChI Key

TWKHDIUWCHQLPR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)CC3=CN=CC=C3

Origin of Product

United States

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